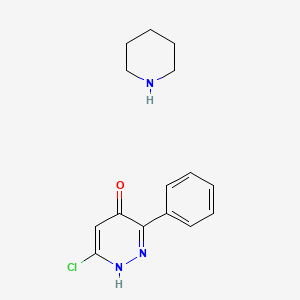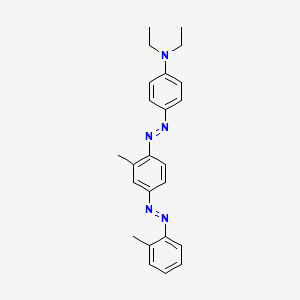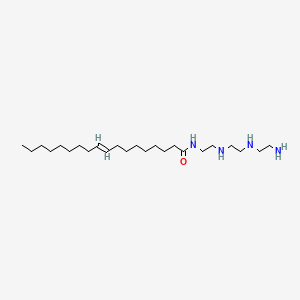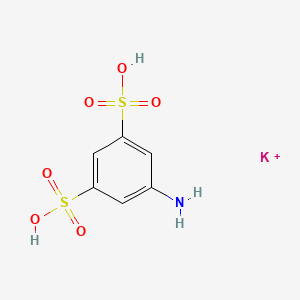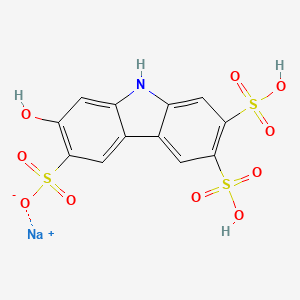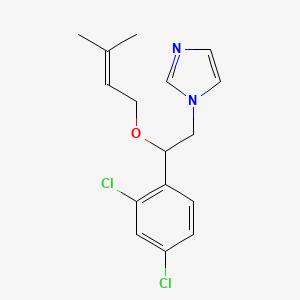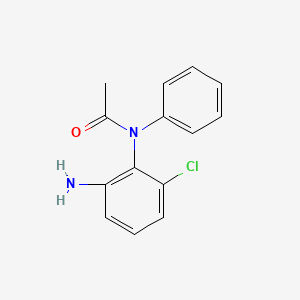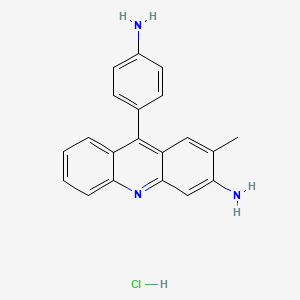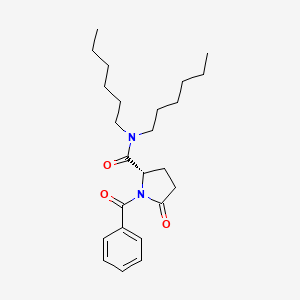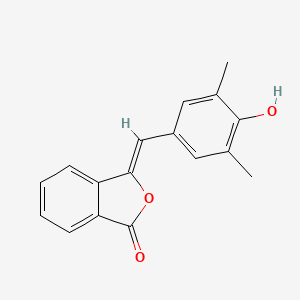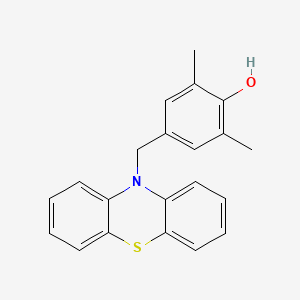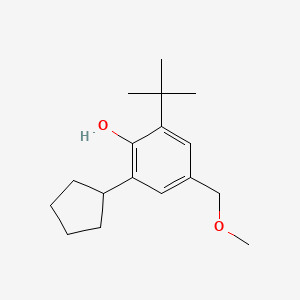
6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol is an organic compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . It is a phenolic compound characterized by the presence of a tert-butyl group, a cyclopentyl group, and a methoxymethyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol typically involves the alkylation of phenol derivatives. One common method includes the reaction of 2-cyclopentyl-4-(methoxymethyl)phenol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as recrystallization and distillation are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Applications De Recherche Scientifique
6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.
Industry: Employed in the production of stabilizers for plastics and rubber.
Mécanisme D'action
The antioxidant properties of 6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process by undergoing oxidation to form a stable phenoxyl radical. This mechanism helps in preventing oxidative damage to cells and materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butyl-4-methoxyphenol
- 2,6-Di-tert-butyl-4-methoxyphenol
- 2-tert-Butyl-4-hydroxyanisole
Uniqueness
6-tert-Butyl-2-cyclopentyl-4-(methoxymethyl)phenol is unique due to the presence of the cyclopentyl group, which enhances its steric hindrance and stability compared to other similar compounds. This structural feature contributes to its superior antioxidant properties and makes it more effective in various applications .
Propriétés
Numéro CAS |
93840-45-0 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2-tert-butyl-6-cyclopentyl-4-(methoxymethyl)phenol |
InChI |
InChI=1S/C17H26O2/c1-17(2,3)15-10-12(11-19-4)9-14(16(15)18)13-7-5-6-8-13/h9-10,13,18H,5-8,11H2,1-4H3 |
Clé InChI |
QFKRWIHLPCNTDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C2CCCC2)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


